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molecular formula C8H8ClNO2 B174613 Ethyl 3-chloropyridine-2-carboxylate CAS No. 128073-20-1

Ethyl 3-chloropyridine-2-carboxylate

Cat. No. B174613
M. Wt: 185.61 g/mol
InChI Key: HVPDNHNBAJDBGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03963733

Procedure details

3-Chloropicolinic acid is esterified using boron trifluoride and ethanol by the procedure described in Example 1 to give ethyl 3-chloropicolinate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([C:8]([OH:10])=[O:9])=[N:4][CH:5]=[CH:6][CH:7]=1.B(F)(F)F.[CH2:15](O)[CH3:16]>>[Cl:1][C:2]1[C:3]([C:8]([O:10][CH2:15][CH3:16])=[O:9])=[N:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=NC=CC1)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC=CC1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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